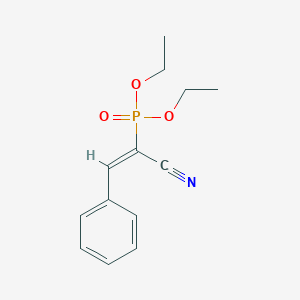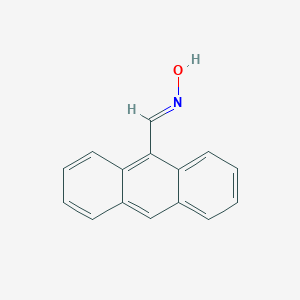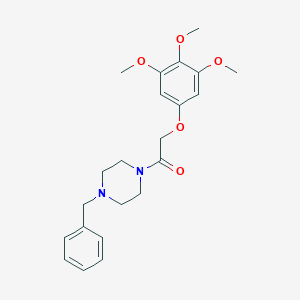
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester, commonly known as CPE, is a compound that has gained significant attention in scientific research due to its unique properties. CPE is a colorless liquid that is soluble in most organic solvents and is widely used as a reagent in organic synthesis.
作用机制
CPE acts as a Michael acceptor, which means that it can undergo nucleophilic addition reactions with various nucleophiles. This property makes CPE useful in organic synthesis as it can be used to introduce a cyano group into a molecule. CPE can also react with thiols to form thioethers, which makes it useful in the development of new materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CPE. However, studies have shown that CPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. CPE has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One advantage of using CPE in lab experiments is its unique reactivity, which makes it useful in the synthesis of various organic compounds. However, CPE is highly toxic and requires careful handling. It is also expensive, which can limit its use in some lab experiments.
未来方向
There are several future directions for the use of CPE in scientific research. One potential application is in the development of new materials, such as polymers and nanomaterials. CPE could also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to explore the potential use of CPE as a chemotherapeutic agent and to investigate its biochemical and physiological effects in more detail.
Conclusion:
In conclusion, CPE is a compound that has gained significant attention in scientific research due to its unique properties. The synthesis of CPE involves several steps, including the reaction of ethyl cyanoacetate with phenylacetylene and the esterification of the resulting phosphonic acid with ethanol. CPE has been used in various scientific research applications, including as a fluorescent probe, a ligand for the preparation of metal complexes, and a reagent for the synthesis of various organic compounds. CPE has potential as a chemotherapeutic agent and has antibacterial and antifungal properties. While there are advantages to using CPE in lab experiments, such as its unique reactivity, careful handling is required due to its toxicity. Future research should explore the potential use of CPE in the development of new materials and investigate its biochemical and physiological effects in more detail.
合成方法
The synthesis of CPE involves the reaction of ethyl cyanoacetate with phenylacetylene in the presence of a base, followed by the reaction of the resulting product with phosphorus trichloride and triethylamine. The final product is obtained by esterification of the resulting phosphonic acid with ethanol.
科学研究应用
CPE has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of various organic compounds. CPE has also been used in the development of new materials, such as polymers and nanomaterials.
属性
CAS 编号 |
18896-73-6 |
|---|---|
分子式 |
C13H16NO3P |
分子量 |
265.24 g/mol |
IUPAC 名称 |
(E)-2-diethoxyphosphoryl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)13(11-14)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b13-10+ |
InChI 键 |
SEZSXMSQCRWUAS-JLHYYAGUSA-N |
手性 SMILES |
CCOP(=O)(/C(=C/C1=CC=CC=C1)/C#N)OCC |
SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
规范 SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
同义词 |
(α-Cyanostyryl)phosphonic acid diethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
